4-Carbamoyl-2-decanamidobutanoic acid
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Overview
Description
4-Carbamoyl-2-decanamidobutanoic acid is a synthetic organic compound with the molecular formula C15H28N2O4 and a molecular weight of 300.4 g/mol . This compound is characterized by its unique structure, which includes a carbamoyl group, a decanamido group, and a butanoic acid backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoyl-2-decanamidobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of decanoyl chloride with an appropriate amine to form the decanamido intermediate. This intermediate is then reacted with a carbamoylating agent under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-2-decanamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Carbamoyl-2-decanamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-carbamoyl-2-decanamidobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes through its functional groups .
Comparison with Similar Compounds
- 4-Carbamoyl-2-octanamidobutanoic acid
- 4-Carbamoyl-2-hexanamidobutanoic acid
- 4-Carbamoyl-2-dodecanamidobutanoic acid
Comparison: Compared to these similar compounds, 4-carbamoyl-2-decanamidobutanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its longer decanamido chain may influence its solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
5-amino-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C15H28N2O4/c1-2-3-4-5-6-7-8-9-14(19)17-12(15(20)21)10-11-13(16)18/h12H,2-11H2,1H3,(H2,16,18)(H,17,19)(H,20,21) |
InChI Key |
MZUBOXLGCNTCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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